molecular formula C9H12O2 B044703 2-Isopropoxyphenol CAS No. 4812-20-8

2-Isopropoxyphenol

Cat. No. B044703
CAS RN: 4812-20-8
M. Wt: 152.19 g/mol
InChI Key: ZNCUUYCDKVNVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Isopropoxyphenol can be synthesized through various chemical pathways, involving reactions such as palladium-catalyzed arylation and isomerization processes. For instance, 2-hydroxy-2-methylpropiophenone can undergo multiple arylations via C-C and C-H bond cleavages in the presence of a palladium catalyst, yielding complex phenolic compounds (Wakui et al., 2004). Similarly, reactions involving methylenebis phenols with trimethylaluminum have demonstrated the formation of isopropoxy-bridged compounds, showcasing the versatility of isopropoxyphenol derivatives in synthesis processes (Chen et al., 2001).

Molecular Structure Analysis

The molecular structure of 2-isopropoxyphenol derivatives plays a crucial role in their reactivity and application in synthesis. The arrangement of the isopropoxy group in relation to the phenol moiety significantly affects the compound's chemical behavior. Advances in synthetic methods have enabled the precise manipulation of this structure to yield compounds with desired properties and reactivities.

Chemical Reactions and Properties

2-Isopropoxyphenol and its derivatives participate in various chemical reactions, including C-S coupling and C-H functionalization, demonstrating their versatility in organic synthesis. For example, copper(I)-catalyzed tandem transformations have been utilized to synthesize 2-(phenylthio)phenols, highlighting the compound's applicability in creating sulfur-containing phenolic derivatives (Xu et al., 2010).

Scientific Research Applications

  • Biomarkers for Oxidative Stress : Isoprostanes, related to 2-Isopropoxyphenol, have become crucial biomarkers for oxidative stress in diseases like obesity, ischemia-reperfusion injury, the central nervous system, cancer, and genetic disorders (Milne, Dai, & Roberts, 2015).

  • Synthesis of Oligodeoxyribonucleotides : Isopropoxyacetic anhydride, related to 2-Isopropoxyphenol, is used for stable and fast base protection during the synthesis of oligodeoxyribonucleotides (Uznański, Grajkowski, & Wilk, 1989).

  • Toxicology and Environmental Monitoring : 2-Isopropoxyphenol in urine shows a linear relationship with airborne concentrations of propoxur, a pesticide, indicating its use in monitoring exposure levels (Machemer, Eben, & Kimmerle, 1982). Additionally, methods for determining 2-isopropoxyphenol in urine have been developed for assessing exposure to insecticidal sprays (Dawson et al., 1964).

  • Phenol Degradation Studies : Anaerobic phenol-degrading consortiums transform fluorophenols, closely related to 2-Isopropoxyphenol, into fluorobenzoic acids, important for understanding environmental transformations (Genthner, Townsend, & Chapman, 1989).

  • Environmental Pollution Analysis : Methoxyphenols, related to 2-Isopropoxyphenol, have been used as proxies for terrestrial biomass in studies of hydrothermal alteration (Vane & Abbott, 1999).

  • Therapeutic Applications : Polyphenol-containing nanoparticles, related to 2-Isopropoxyphenol, are promising for bioimaging, therapeutic delivery, and disease treatments due to their antioxidative and anticancer properties (Guo et al., 2021).

  • Biotransformation and Permeability Studies : The biotransformation of propoxur, a compound producing 2-Isopropoxyphenol, differs among species, with significant implications in toxicology and pharmacology (van de Sandt, Rutten, & van Ommen, 1993).

Safety And Hazards

2-Isopropoxyphenol should be handled with care. Avoid contact with skin and eyes, and avoid inhalation of vapour or mist. Keep away from sources of ignition and take measures to prevent the build-up of electrostatic charge . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-propan-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCUUYCDKVNVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041431
Record name 2-Isopropoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Isopropoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

100 - 102 °C
Record name 2-Isopropoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Isopropoxyphenol

CAS RN

4812-20-8, 28801-34-5
Record name 2-Isopropoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4812-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzendiol, (1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028801345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(1-methylethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Isopropoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-isopropoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ISOPROPOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X51P4UE6X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Isopropoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropoxyphenol
Reactant of Route 2
Reactant of Route 2
2-Isopropoxyphenol
Reactant of Route 3
Reactant of Route 3
2-Isopropoxyphenol
Reactant of Route 4
Reactant of Route 4
2-Isopropoxyphenol
Reactant of Route 5
Reactant of Route 5
2-Isopropoxyphenol
Reactant of Route 6
Reactant of Route 6
2-Isopropoxyphenol

Citations

For This Compound
458
Citations
P Reveglia, S Savocchia… - Journal of agricultural …, 2018 - ACS Publications
… NMR and HR ESIMS) as 5-hydroxymethyl-2-isopropoxyphenol. Tyrosol, benzene-1,2,4-triol, … compound, followed by protocatechuic alcohol and 5-hydroxymethyl-2-isopropoxyphenol. …
Number of citations: 16 pubs.acs.org
J Hardt, J Angerer - Journal of Chromatography B: Biomedical Sciences …, 1999 - Elsevier
Human metabolism of the insecticide propoxur yields 2-isopropoxyphenol (IPP) which is excreted conjugated in urine. In this publication a sensitive and selective analytical method is …
Number of citations: 12 www.sciencedirect.com
B Qader, M Baron, I Hussain… - Journal of …, 2018 - Elsevier
… electrochemical method using a molecularly imprinted polymer (MIP) based on the electropolymerisation of pyrrole (Py) was developed for the determination of 2-isopropoxyphenol (IPP…
Number of citations: 19 www.sciencedirect.com
LH Leenheers, DC Van Breugel, JC Ravensberg… - … of Chromatography B …, 1992 - Elsevier
… and sensitive quantification of 2-isopropoxyphenol with a detection … , analytical recovery of 2-isopropoxyphenol, stability of its … 2-Isopropoxyphenol was excreted in urine as a conjugate …
Number of citations: 18 www.sciencedirect.com
J Krechniak, W Foss - Bulletin of Environmental Contamination and …, 1979 - Springer
… Propoxur and 2-isopropoxyphenol in the range of concentration 0.01-0.15 ug gives linear response to electron-capture detector. For higher concentrations the response was nonlinear. …
Number of citations: 9 link.springer.com
JA Dawson, DF Heath, JA Rose… - Bulletin of the World …, 1964 - ncbi.nlm.nih.gov
… in vivo by hydrolysis would be to give 2-isopropoxyphenol, which would then be excreted in … ofpersons who have taken small doses of 2-isopropoxyphenol and 2-isopropoxyphenyl N-…
Number of citations: 34 www.ncbi.nlm.nih.gov
R Bravo, LM Caltabiano, C Fernandez, KD Smith… - … of Chromatography B, 2005 - Elsevier
… The target chemicals for our method are 2-isopropoxyphenol; 2,4-dichlorophenol; 2,5-dichlorophenol; carbofuranphenol; 2,4,5-trichlorophenol; 2,4,6-trichlorophenol; 3,5,6-trichloro-2-…
Number of citations: 67 www.sciencedirect.com
CM Kamanavalli, HZ Ninnekar - World Journal of Microbiology and …, 2000 - Springer
… nitrogen, and accumulated 2-isopropoxyphenol as metabolite in the … by hydrolysis to yield 2-isopropoxyphenol and methylamine, … and accumulation of 2isopropoxyphenol in the culture …
Number of citations: 40 link.springer.com
L Machemer, A Eben, G Kimmerle - Studies in Environmental Science, 1982 - Elsevier
… Therefore, the effect of propoxur on plasma and erythrocyte cholinesterase activities and the elimination of 2-isopropoxyphenol in urine were investigated in experiments on test persons …
Number of citations: 8 www.sciencedirect.com
M de La Guardia, KD Khalaf, V Carbonell… - Analytica chimica …, 1995 - Elsevier
… The method involves the reaction, in the presence of KIO,, between the quinoneimine form of PAP and the deprotonated form of 2-isopropoxyphenol, obtained by the alkaline hydrolysis …
Number of citations: 54 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.